molecular formula C16H14BrN3 B12013690 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine CAS No. 618098-24-1

1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine

Katalognummer: B12013690
CAS-Nummer: 618098-24-1
Molekulargewicht: 328.21 g/mol
InChI-Schlüssel: YTZAGMJLKLFKDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. For instance, the reaction between hydrazine hydrate and acetylacetone can yield the pyrazole core.

    Tolyl Group Addition: The O-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating diseases like cancer and neurodegenerative disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the O-tolyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine: The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

    1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of the O-tolyl group can lead to variations in the compound’s properties.

Eigenschaften

CAS-Nummer

618098-24-1

Molekularformel

C16H14BrN3

Molekulargewicht

328.21 g/mol

IUPAC-Name

2-(4-bromophenyl)-5-(2-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14BrN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3

InChI-Schlüssel

YTZAGMJLKLFKDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.